molecular formula C6H9FO2 B7985701 Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel-

Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel-

Cat. No.: B7985701
M. Wt: 132.13 g/mol
InChI Key: OGSXKPYGEILMIG-CRCLSJGQSA-N
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Description

Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- is a fluorinated cyclopropane derivative characterized by a strained cyclopropane ring with a fluorine atom at position 2 and an ethyl ester group at position 1. The (1R,2R)-rel configuration indicates the relative stereochemistry of the substituents on the cyclopropane ring. The molecular formula is C₆H₉FO₂, with a molecular weight of 132.13 g/mol. Fluorine’s electronegativity and small atomic radius enhance the compound’s metabolic stability and bioavailability, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

ethyl (1R,2R)-2-fluorocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSXKPYGEILMIG-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

Ethyl diazoacetate acts as a carbene precursor under transition metal catalysis. The carbene intermediate inserts into the carbon-carbon double bond of the fluorinated olefin, forming the cyclopropane ring. The stereochemical outcome—critical for the (1R,2R) configuration—is governed by the catalyst’s chiral environment.

Example Protocol

  • Substrate Preparation : 1-Chloro-1-fluoroethylene is generated in situ from 1,1-dichloro-1-fluoroethane via base-mediated elimination.

  • Catalyst Activation : A copper(I) complex with a chiral bis(oxazoline) ligand is prepared in dichloromethane.

  • Cycloaddition : Ethyl diazoacetate is added dropwise to the catalyst-olefin mixture at -10°C under nitrogen. The reaction proceeds for 12–24 hours, yielding the cyclopropane ester.

Catalytic Systems for Stereoselective Synthesis

Copper-Based Asymmetric Catalysis

Copper complexes with chiral ligands, such as bis(oxazolines) or salens, are widely employed for enantioselective cyclopropanation. These catalysts induce high enantiomeric excess (ee) by creating a sterically hindered environment that biases the carbene’s approach.

Key Conditions

  • Catalyst : Cu(I) triflate with (R,R)-Ph-BOX ligand.

  • Temperature : -10°C to 20°C.

  • Solvent : Dichloromethane or toluene.

  • Yield : 60–85% (reported for analogous reactions).

Ruthenium-Catalyzed Reactions

An alternative method uses ruthenium porphyrin complexes, which tolerate a broader range of olefins but may require higher temperatures (25–50°C). While less stereoselective than copper systems, ruthenium catalysts achieve moderate ee (70–75%) with simpler setups.

Industrial-Scale Production

Continuous Flow Reactors

To enhance scalability, flow chemistry systems are employed. These reactors minimize side reactions (e.g., dimerization of diazo compounds) by ensuring rapid mixing and precise temperature control.

Advantages

  • Throughput : 10–50 kg/day.

  • Safety : Reduced risk of exothermic runaway reactions.

Purification Strategies

Post-reaction mixtures are purified via:

  • Distillation : Isolate the ester under reduced pressure (boiling point: ~120°C at 15 mmHg).

  • Crystallization : Recrystallize from hexane/ethyl acetate to >99% purity.

Comparative Analysis of Methods

Parameter Copper Catalysis Ruthenium Catalysis
Catalyst Cost High (chiral ligands)Moderate
Stereoselectivity 90–95% ee70–75% ee
Reaction Time 12–24 hours6–8 hours
Scale-Up Feasibility ChallengingSimplified via flow systems

Troubleshooting and Optimization

  • Low Yields : Ensure strict anhydrous conditions to prevent hydrolysis of the diazo compound.

  • Poor ee : Screen alternative chiral ligands (e.g., spiro-bis(oxazoline)) or adjust reaction temperature.

  • Side Products : Use scavengers (e.g., molecular sieves) to trap residual water or acids.

Emerging Techniques

Photocatalytic Methods

Recent advances utilize visible light-mediated catalysis to generate carbenes at ambient temperatures, though stereoselectivity remains suboptimal .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and oxone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Cyclopropanecarboxylic acid derivatives.

    Reduction: Cyclopropanemethanol derivatives.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The introduction of fluorine atoms into drug molecules is a well-established strategy to enhance their lipophilicity and membrane permeability. Cyclopropanecarboxylic acid derivatives, particularly those containing fluorine, have been identified as key intermediates in the synthesis of several bioactive compounds. Notably:

  • Fluorinated cyclopropanes have been shown to improve the pharmacological properties of drugs. For instance, compounds like sitafloxacin, a broad-spectrum antibacterial agent, incorporate monofluorocyclopropane structures that are crucial for their activity .
  • The synthesis of 2-fluorocyclopropanecarboxylic acid has been highlighted as a challenging yet essential step in developing new pharmaceuticals due to its ability to enhance drug efficacy without significantly altering molecular volume .

Case Studies

  • Synthesis of 2-Methylindanones : Ethyl cyclopropanecarboxylate is utilized in the Friedel-Crafts annulation reaction to synthesize 2-methylindanones, which are important in pharmaceutical and agrochemical research. This method demonstrates how cyclopropane derivatives can serve as valuable intermediates for producing complex organic molecules .
  • Inhibition Studies : Research has shown that certain fluorinated cyclopropanes exhibit enhanced inhibitory activities against enzymes such as tyramine oxidase and monoamine oxidase (MAO). For example, cis-2-fluorocyclopropanecarboxylic acid was found to be a potent inhibitor compared to non-fluorinated analogs due to increased ring strain and specific interactions at the enzyme active site .

Synthesis Methodologies

The synthesis of cyclopropanecarboxylic acid derivatives can be achieved through various innovative methods:

  • Rhodium-Catalyzed Cyclopropanation : This method involves using diazo compounds and olefins to generate cyclopropane structures selectively. It has been shown to yield high enantiomeric purity for compounds like cis-2-fluorocyclopropanecarboxylic acid .
  • Microbial Resolution : A notable approach for obtaining enantiomerically pure (1S,2S)-2-fluorocyclopropanecarboxylic acid involves microbial enzymes that selectively hydrolyze one enantiomer from a racemic mixture, achieving high enantiomeric excess (up to 98%) in the process .

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- involves its interaction with various molecular targets. The fluorine atom’s high electronegativity and small size allow it to influence the compound’s lipophilicity and metabolic stability. This can enhance the compound’s ability to penetrate biological membranes and interact with specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, stereochemical, and functional differences between the target compound and analogous cyclopropane derivatives:

Compound Substituents Configuration Molecular Formula Key Applications/Properties Reference
Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- 2-Fluoro, ethyl ester (1R,2R)-rel C₆H₉FO₂ Potential intermediate for antiviral agents; enhanced stability due to fluorine substitution.
Ethyl 2-phenylcyclopropanecarboxylate, (1R,2R)-rel- 2-Phenyl, ethyl ester (1R,2R)-rel C₁₂H₁₄O₂ Used in organic synthesis; phenyl group increases lipophilicity.
Ethyl 1-amino-2-vinylcyclopropanecarboxylate, (1R,2S)-rel- 1-Amino, 2-vinyl, ethyl ester (1R,2S)-rel C₈H₁₁NO₂ Key intermediate for hepatitis C virus inhibitors; vinyl group enables further functionalization.
Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate, (1R,2R)-rel- 2-(4-Fluorophenyl), ethyl ester (1R,2R)-rel C₁₂H₁₃FO₂ Fluorinated aromatic systems improve binding affinity in drug design.
Ethyl trans-2-(4-methoxyphenyl)cyclopropanecarboxylate 2-(4-Methoxyphenyl), ethyl ester trans C₁₃H₁₆O₃ Methoxy group enhances electron density; used in materials science.
Cyclopropanecarboxylic acid, 2-methylene-, ethyl ester 2-Methylene, ethyl ester - C₇H₁₀O₂ Reactive methylene group facilitates cycloaddition reactions.
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate 1-Benzamido, 2-difluoromethyl (1S,2R)-rel C₁₄H₁₅F₂NO₃ Bulky substituents modulate steric effects; studied for enzyme inhibition.

Substituent Effects

  • Fluorine vs. Phenyl/Methoxy Groups : The 2-fluoro substituent in the target compound reduces steric bulk compared to phenyl or methoxy groups, improving solubility in polar solvents. However, phenyl-containing analogs (e.g., ) exhibit higher thermal stability due to aromatic conjugation .
  • Amino/Vinyl Functionalization: Amino groups () introduce hydrogen-bonding capabilities, critical for biological activity, while vinyl groups () enable cross-coupling reactions in synthetic chemistry .

Stereochemical Impact

  • The (1R,2R)-rel configuration in the target compound contrasts with (1R,2S)-rel in analogs like and . Stereochemistry significantly affects binding to chiral receptors; for example, (1R,2S)-vinyl-ACCA-OEt () shows 84% enantiomeric excess in hepatitis C inhibitors, whereas (1R,2R) configurations may favor different targets .

Biological Activity

Cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester, (1R,2R)-rel- is a compound belonging to the cyclopropane family, known for its unique three-membered ring structure that imparts distinct biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological applications, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The empirical formula of cyclopropanecarboxylic acid, 2-fluoro-, ethyl ester is C7H12O2C_7H_{12}O_2, and it is characterized by the presence of a fluorine atom on the cyclopropane ring. The structural features contribute to its reactivity and interaction with biological targets.

1. Enzyme Inhibition

Cyclopropanecarboxylic acid derivatives have demonstrated significant enzyme inhibition properties. For instance, studies have shown that certain fluorinated phenylcyclopropylamines exhibit potent inhibitory activity against monoamine oxidase (MAO) and catecholamine oxidase (CAO). Specifically, the trans-2-fluoro-2-phenylcyclopropylamine has been reported as a superior inhibitor compared to its cis counterparts .

Compound TypeEnzyme TargetInhibition Potency
Trans IsomersMAOHigh
Cis IsomersMAOLow

2. Antimicrobial Activity

Research indicates that cyclopropanecarboxylic acid esters can act as potential antimicrobial agents. For example, compounds derived from cyclopropane structures have been explored for their ability to inhibit bacterial growth and serve as adjuvants in antibiotic therapy . The mechanism often involves interference with critical metabolic pathways in bacteria.

3. Modulation of GPR120

Recent studies have identified cyclopropanecarboxylic acid derivatives as modulators of GPR120, a receptor implicated in metabolic regulation and inflammation. This modulation suggests potential therapeutic applications in conditions such as diabetes and obesity .

The biological activity of cyclopropanecarboxylic acid derivatives can be attributed to several mechanisms:

  • Electrophilic Attack : The strained cyclopropane ring facilitates electrophilic attack on nucleophilic sites in target enzymes or receptors, leading to inhibition or modulation of activity .
  • Structural Conformation : The introduction of the cyclopropane moiety can enhance the conformational affinity of compounds for specific biological targets, thereby increasing potency .
  • Hydrolytic Stability : Cyclopropanecarboxylic acid esters exhibit enhanced stability under hydrolytic conditions compared to other esters, making them suitable candidates for prodrug development .

Case Study 1: Inhibition of O-Acetylserine Sulfhydrylase

A study involving UPAR415, a cyclopropanecarboxylic acid derivative, demonstrated its ability to inhibit O-acetylserine sulfhydrylase (OASS) effectively. The crystal structure analysis revealed that UPAR415 binds competitively at the active site, showcasing its potential as a therapeutic agent against cysteine biosynthesis-related disorders .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that cyclopropanecarboxylic acid derivatives possess low cytotoxicity while exhibiting substantial antimicrobial activity against various pathogens. These findings underscore the potential for developing new antibiotics based on cyclopropane chemistry .

Q & A

Basic: How can the stereochemical purity of (1R,2R)-rel-2-fluoroethyl cyclopropanecarboxylate be validated during synthesis?

Methodological Answer:
Stereochemical validation requires a combination of chiral analytical techniques.

  • Chiral HPLC/GC : Use columns with chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers. Compare retention times with authentic standards.
  • NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to induce splitting of diastereotopic proton signals. For example, the fluorine atom’s anisotropic effects can amplify chemical shift differences in the cyclopropane ring .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, particularly for intermediates like tosylate salts, which stabilize the structure for diffraction studies .

Basic: What synthetic routes optimize cyclopropanation to achieve the (1R,2R)-rel configuration?

Methodological Answer:
Key strategies include:

  • Transition Metal Catalysis : Use Rh(II) or Cu(I) catalysts with diazo compounds (e.g., ethyl diazoacetate) to induce stereoselective cyclopropanation. The fluorinated substrate’s electronic effects may require adjusted catalyst loading (e.g., 2–5 mol%) .
  • Phase-Transfer Catalysis (PTC) : Apply cinchona alkaloid-derived catalysts (e.g., N-anthracenylmethyl cinchonidinium bromide) in biphasic systems. This method achieved 77–84% enantiomeric excess (ee) in analogous cyclopropane esters .
  • Reaction Optimization : Screen solvents (e.g., toluene, CH₂Cl₂) and temperatures (−20°C to 40°C) to balance reaction rate and stereocontrol .

Advanced: How does the 2-fluoro substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:
The fluorine atom introduces both steric and electronic effects:

  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, polarizing the cyclopropane ring and increasing susceptibility to nucleophilic attack at the ester carbonyl.
  • Steric Hindrance : The small size of fluorine minimizes steric clash, unlike bulkier substituents (e.g., trifluoromethyl), allowing selective functionalization at the cyclopropane’s vicinal carbon .
  • Stability : Fluorine enhances metabolic stability in biological studies, as seen in analogs used for enzyme inhibitor development .

Advanced: What analytical challenges arise when characterizing degradation products of this compound under acidic/basic conditions?

Methodological Answer:
Degradation pathways must be mapped using:

  • LC-MS/MS : Monitor ester hydrolysis (e.g., conversion to 2-fluorocyclopropanecarboxylic acid) under acidic (HCl) or basic (NaOH) conditions. Use collision-induced dissociation (CID) to identify fragment ions.
  • Stability Studies : Conduct accelerated degradation at 40–80°C and pH 1–13. Note that the cyclopropane ring may undergo ring-opening under strong acids, forming allylic fluorides .
  • Isotopic Labeling : Introduce ¹⁸O or deuterium labels to track hydrolysis mechanisms .

Advanced: How can computational modeling predict the compound’s conformational stability in solution?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to optimize geometries at the B3LYP/6-311+G(d,p) level. Fluorine’s electron-withdrawing effect stabilizes the ester’s s-cis conformation by 2–3 kcal/mol compared to non-fluorinated analogs .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess torsional barriers of the cyclopropane ring. The rigid ring structure limits conformational flexibility, favoring a planar ester group .

Advanced: What contradictions exist in reported synthetic yields for similar fluorinated cyclopropanes, and how can they be resolved?

Methodological Answer:
Discrepancies often stem from:

  • Catalyst Batch Variability : Rhodium catalysts may contain trace ligands affecting activity. Standardize catalyst sources and pre-treat with chelating agents .
  • Impurity Profiles : Side products like diastereomers or ring-opened byproducts can skew yield calculations. Use preparative SFC (Supercritical Fluid Chromatography) to isolate pure fractions before quantification .
  • Reaction Monitoring : Implement in-situ FTIR or Raman spectroscopy to track diazo decomposition and intermediate formation .

Advanced: How do steric and electronic properties compare between 2-fluoro and 2-trifluoromethyl analogs in cyclopropane scaffolds?

Comparative Analysis:

Property 2-Fluoro 2-Trifluoromethyl
Electron Withdrawal Moderate (σₚ = +0.06)Strong (σₚ = +0.54)
Steric Bulk Low (van der Waals radius: 1.47 Å)High (volume ~55 ų)
Reactivity Favors nucleophilic substitutionHinders ring-opening reactions
Biological Activity Enhanced metabolic stabilityIncreased lipophilicity (logP +1.2)

Advanced: What strategies mitigate racemization during esterification or transesterification reactions?

Methodological Answer:

  • Low-Temperature Reactions : Conduct reactions below −10°C to slow racemization kinetics.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield the amino group in related intermediates .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) can enantioselectively acylate alcohols without racemizing chiral centers .

Advanced: How does the compound’s stability vary in protic vs. aprotic solvents?

Stability Profile:

  • Protic Solvents (e.g., MeOH, H₂O) : Accelerate ester hydrolysis via nucleophilic attack. Half-life in pH 7.4 buffer: ~48 hrs.
  • Aprotic Solvents (e.g., THF, DMF) : Prolong stability (>1 week at 25°C). Add molecular sieves to scavenge trace water .
  • Radical Stability : In aprotic solvents, nitroxy radicals (e.g., TEMPO) prevent oxidative degradation during storage .

Advanced: What mechanistic insights explain the compound’s reactivity in photochemical reactions?

Mechanistic Analysis:

  • Ring Strain : The cyclopropane’s 60° bond angles store ~27 kcal/mol strain energy, enabling [2+2] photocycloadditions with alkenes.
  • Fluorine Effects : The 2-fluoro substituent directs excitation to the ester carbonyl, increasing quantum yield by 15% compared to non-fluorinated analogs .
  • Quenching Studies : Use triplet quenchers (e.g., β-carotene) to confirm involvement of triplet excited states .

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